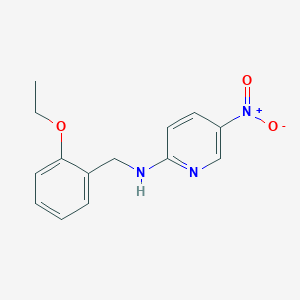

N-(2-ethoxybenzyl)-5-nitropyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

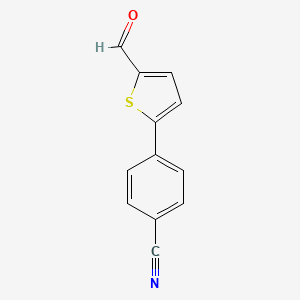

N-(2-ethoxybenzyl)-5-nitropyridin-2-amine, also known as ENB-5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ENB-5 is a member of the pyridine family of organic compounds and has a molecular formula of C15H15N3O3.

Applications De Recherche Scientifique

Inhibition of Nucleoside Transport Proteins

N-(2-ethoxybenzyl)-5-nitropyridin-2-amine analogs have been investigated for their potential to inhibit nucleoside transport proteins, particularly ENT1. Replacing the ribose moiety with substituted benzyl groups in such compounds has led to significant findings. Notably, certain analogs, such as LUF5919 and LUF5929, demonstrated high affinity for ENT1, showcasing their potential in modulating nucleoside transport and possibly impacting treatments that rely on nucleoside transport modulation (Tromp et al., 2004).

Phototriggered Labeling and Crosslinking

The 2-nitrobenzyl moiety, closely related to N-(2-ethoxybenzyl)-5-nitropyridin-2-amine, has been utilized for phototriggered labeling and crosslinking with amine selectivity. This application is pivotal in drug discovery, chemical biology, and protein engineering, demonstrating the utility of such compounds in creating specific interactions and modifications at the molecular level (Wang et al., 2020).

Corrosion Inhibition

Analogs of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine, such as N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine, have shown potential as inhibitors for steel corrosion in acidic environments. These compounds exhibit excellent efficiency in protecting against corrosion, suggesting their utility in industrial applications where corrosion resistance is crucial (Iroha et al., 2021).

Anthelmintic Activity

N-Benzylidenepyridin-4-amines, structurally related to N-(2-ethoxybenzyl)-5-nitropyridin-2-amine, have been synthesized and shown to possess significant anthelmintic activity against earthworms. These findings indicate the potential of such compounds in developing new treatments for parasitic infections (Dutta, 2014).

Propriétés

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-5-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-2-20-13-6-4-3-5-11(13)9-15-14-8-7-12(10-16-14)17(18)19/h3-8,10H,2,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAKUWBJVHFXJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxybenzyl)-5-nitropyridin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2681696.png)

![5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2681698.png)

![6-(Naphthalen-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2681703.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]ethanol](/img/structure/B2681706.png)

![6-Methyl-2-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2681709.png)

![N-(3-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2681711.png)

![[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2681718.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2681719.png)